N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, also known as BES, is a widely used Good's buffer in biological research. Its pKa value of 7.15 at 20°C allows it to effectively maintain a stable pH within the physiological range (pH 6.5-7.5) [, ]. This is crucial for many biological processes, as even slight changes in pH can disrupt enzyme activity, protein structure, and cellular function [].
BES is particularly advantageous due to its:
These properties make BES a valuable tool for researchers studying various biological phenomena, including:
Beyond its role as a buffer, BES has found applications in other areas of scientific research:
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, commonly known as N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, is a zwitterionic compound classified as an amino sulfonic acid. It is primarily used as a buffering agent in biological and biochemical applications. The chemical formula for N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid is , with a molar mass of approximately 213.25 g/mol. This compound features two hydroxyethyl groups attached to a central aminoethanesulfonic acid structure, which contributes to its buffering capabilities across a physiological pH range.
BES primarily functions as a buffer in biological research. Its zwitterionic structure allows it to interact with water molecules, making it readily soluble and minimizing interaction with biomolecules like proteins and enzymes []. This minimal interaction ensures that BES primarily influences the solution's pH without significantly affecting other cellular processes.
This compound exhibits low toxicity and is well-tolerated in biological systems, making it suitable for use in cell culture and other laboratory experiments. It is often utilized to maintain the pH of solutions in cellular environments, thus promoting optimal conditions for enzyme activity and cellular processes. N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid has been shown to support the growth of various cell lines and is commonly used in the formulation of culture media .
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid can be synthesized through several methods, typically involving the reaction of 2-aminoethanol with ethanesulfonyl chloride. The general synthesis process includes:
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid is widely used in various fields:
Studies have shown that N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid interacts favorably with various biomolecules, including proteins and nucleic acids. Its zwitterionic nature allows it to minimize non-specific interactions, making it an ideal buffer for sensitive biological assays. Research indicates that it does not interfere significantly with enzyme activity or protein stability, further supporting its role in biochemical applications .
Several compounds share structural similarities or functional roles with N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid:
Compound Name | Chemical Formula | Molar Mass (g/mol) | pKa | Unique Features |
---|---|---|---|---|
N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid | C₈H₁₈N₂O₄S | 206.31 | 7.50 | Piperazine ring structure |
4-(2-Hydroxyethyl)piperidine-1-sulfonic acid | C₈H₁₉N₃O₃S | 217.32 | 7.80 | Contains a piperidine ring |
Tris(hydroxymethyl)aminomethane | C₄H₁₁NO₃ | 121.14 | 8.10 | Commonly used buffer at higher pH |
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid stands out due to its specific buffering range around physiological pH (7.0-7.5), making it particularly suitable for biological applications where maintaining a stable environment is crucial. Unlike other buffers that may interfere with biological reactions, this compound maintains a low ionic strength and minimizes non-specific binding, enhancing its utility in sensitive experimental setups .
Irritant